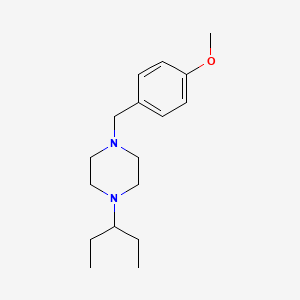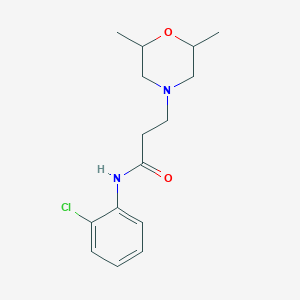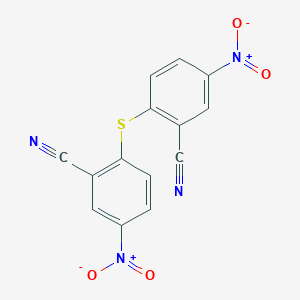![molecular formula C13H10ClN3O3S B10886450 4-{5-[(E)-(2-carbamothioylhydrazinylidene)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B10886450.png)
4-{5-[(E)-(2-carbamothioylhydrazinylidene)methyl]furan-2-yl}-2-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-FURYL)-2-CHLOROBENZOIC ACID is a complex organic compound that features a combination of functional groups, including a furan ring, a chlorobenzoic acid moiety, and a hydrazone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-FURYL)-2-CHLOROBENZOIC ACID typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorobenzoic acid moiety: This step often involves a substitution reaction where a chlorobenzoic acid derivative is introduced to the furan ring.
Formation of the hydrazone linkage: This is typically done by reacting the furan-chlorobenzoic acid intermediate with a hydrazine derivative under controlled conditions to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-FURYL)-2-CHLOROBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-(5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-FURYL)-2-CHLOROBENZOIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-(5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-FURYL)-2-CHLOROBENZOIC ACID involves its interaction with molecular targets through its functional groups. The hydrazone linkage can form hydrogen bonds and coordinate with metal ions, while the chlorobenzoic acid moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-{[(E)-2-(CARBAMOTHIOYL)HYDRAZONO]METHYL}-2-FURYL)-2-CHLOROBENZOIC ACID
- 4-(5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-FURYL)-2-BROMOBENZOIC ACID
- 4-(5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-FURYL)-2-METHYLBENZOIC ACID
Uniqueness
The uniqueness of 4-(5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-FURYL)-2-CHLOROBENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobenzoic acid moiety, in particular, differentiates it from similar compounds and may enhance its ability to interact with certain biological targets.
Propriétés
Formule moléculaire |
C13H10ClN3O3S |
|---|---|
Poids moléculaire |
323.76 g/mol |
Nom IUPAC |
4-[5-[(E)-(carbamothioylhydrazinylidene)methyl]furan-2-yl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C13H10ClN3O3S/c14-10-5-7(1-3-9(10)12(18)19)11-4-2-8(20-11)6-16-17-13(15)21/h1-6H,(H,18,19)(H3,15,17,21)/b16-6+ |
Clé InChI |
GMAGOQZMNBRPOU-OMCISZLKSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C2=CC=C(O2)/C=N/NC(=S)N)Cl)C(=O)O |
SMILES canonique |
C1=CC(=C(C=C1C2=CC=C(O2)C=NNC(=S)N)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10886369.png)
![{3-Methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B10886375.png)
![2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl diphenylacetate](/img/structure/B10886381.png)
![3-(2-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B10886382.png)

![N,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10886386.png)
![2-(4-Bromophenoxy)-1-[4-(3-fluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10886392.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(3-bromo-4-methoxyphenyl)methyl]piperazine](/img/structure/B10886394.png)
![N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-2-({5-ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B10886400.png)


![(4-Benzylpiperidin-1-yl)[1-(3-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10886427.png)
![(5Z)-2-(4-methylpiperazin-1-yl)-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10886444.png)
![2-ethyl-6-(piperazin-1-yl)-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B10886447.png)
